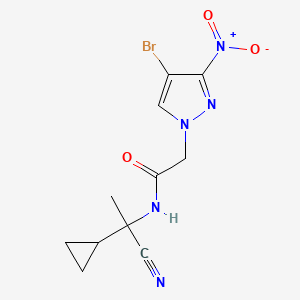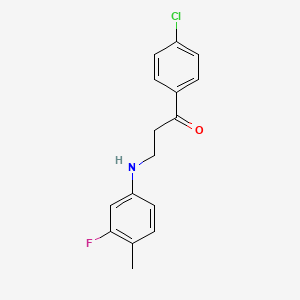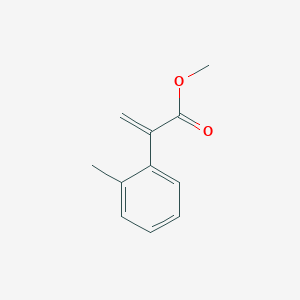![molecular formula C20H21FN4O4 B2755359 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide CAS No. 1396630-25-3](/img/structure/B2755359.png)
2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide is a novel organic compound with potential applications in various scientific fields. This complex molecule, containing several functional groups, showcases interesting chemical behavior and interactions that make it a topic of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide can be achieved through a multi-step synthetic route. This typically involves the initial formation of the oxadiazole ring via cyclization reactions, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The pyridinone moiety is then synthesized via a condensation reaction with the oxadiazole intermediate. Finally, the butanamide group is incorporated through amide bond formation, typically using coupling reagents such as EDCI or DCC under controlled temperature and pH conditions.
Industrial Production Methods: For industrial-scale production, the synthetic process must be optimized for yield, purity, and cost-effectiveness. This may involve using more efficient catalysts, optimizing reaction conditions to reduce energy consumption, and employing continuous flow chemistry techniques to enhance scalability. The use of automated synthesis equipment can also aid in maintaining consistency and reducing human error.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridinone and oxadiazole moieties, potentially forming oxidized derivatives with altered biological activity.
Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of reduced analogs that may exhibit different chemical properties.
Substitution: : The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the fluorophenyl and oxadiazole rings.
Common Reagents and Conditions Used in These Reactions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: : Nucleophiles like thiols or amines and electrophiles like alkyl halides or acyl chlorides in polar solvents.
Major Products Formed from These Reactions:
Oxidized or reduced derivatives of the original compound.
Various substituted analogs depending on the specific substitution reactions.
Scientific Research Applications
Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.
Biology: : As a probe to study biochemical pathways and interactions.
Medicine: : As a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : In the development of new materials with unique chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorophenyl and oxadiazole rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, while the pyridinone and butanamide groups can interact with active sites of enzymes or receptors, potentially modulating their activity. These interactions may involve pathways related to inflammation, oxidative stress, or cellular signaling.
Comparison with Similar Compounds
Compared to other fluorophenyl- and oxadiazole-containing compounds, 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide stands out due to its unique combination of functional groups, which confer a distinct reactivity and biological profile. Similar compounds might include other oxadiazole derivatives or pyridinone-based molecules, but the presence of both these moieties in conjunction with the fluorophenyl group is relatively rare.
In the broader context, this compound’s novelty and potential multifunctionality make it a valuable asset in scientific research and industrial applications. The continued study and development of such compounds can lead to significant advancements in various fields.
Properties
IUPAC Name |
2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-3-16(19(27)22-10-11-28-2)25-12-13(8-9-17(25)26)20-23-18(24-29-20)14-6-4-5-7-15(14)21/h4-9,12,16H,3,10-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAWKBLUKPSSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
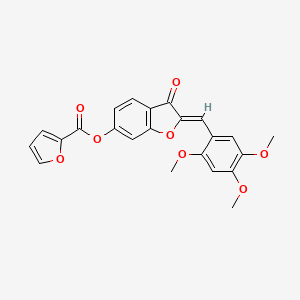
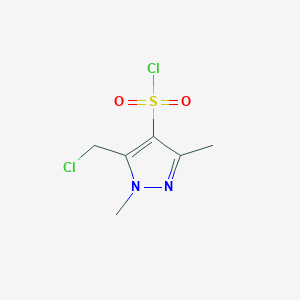
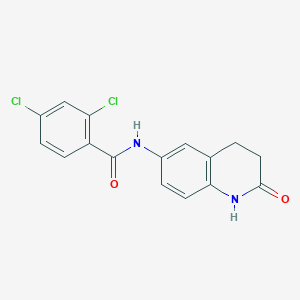
![(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide](/img/structure/B2755282.png)
![3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2755285.png)
![tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate](/img/structure/B2755286.png)
![N-allyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2755290.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2755291.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide](/img/structure/B2755293.png)
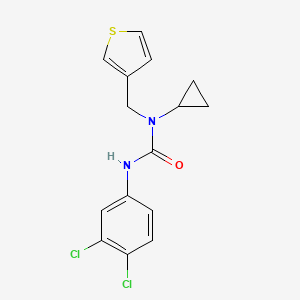
![N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B2755296.png)
